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Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

Cat. No.: B179426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenoxyphenylacetonitrile, a
key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The
document details its molecular structure, physicochemical properties, spectroscopic
characteristics, and a representative synthetic protocol.

Molecular Structure and Chemical Formula

3-Phenoxyphenylacetonitrile, also known as m-phenoxybenzyl cyanide, is an organic
compound featuring a phenyl group linked via an ether bond to a benzyl cyanide moiety at the
meta position.[1][2]

Chemical Formula: C14H11NOJ[1]

Molecular Weight: 209.24 g/mol [2]

CAS Registry Number: 51632-29-2[1]

IUPAC Name: 2-(3-phenoxyphenyl)acetonitrile[2]

Synonyms: 3-Phenoxybenzeneacetonitrile, m-Phenoxybenzyl cyanide, (3-
Phenoxyphenyl)acetonitrile.[2]
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The molecular structure of 3-Phenoxyphenylacetonitrile is depicted below:

=

=

Physicochemical Properties

3-Phenoxyphenylacetonitrile is typically a colorless oil under standard conditions.[1] A
summary of its key physical and chemical properties is presented in the table below.

Property Value Reference
Appearance Colourless Oil [1]
Boiling Point 137 °C at 0.3 mmHg [1]
Density 1.124 g/mL at 25 °C [1]
Refractive Index (n2°/D) 1.578 [1]
Flash Point >110 °C (>230 °F) [1]

N Slightly soluble in Chloroform
Solubility [1]
and Ethyl Acetate

Room Temperature, sealed in
Storage Temperature N [1]
dry conditions

Spectroscopic Data
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Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of 3-
Phenoxyphenylacetonitrile. Experimental spectra are available from various commercial and
public databases.[2][3]

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H and 3C NMR spectra for 3-Phenoxyphenylacetonitrile are available from suppliers such
as Sigma-Aldrich.[2] The expected chemical shifts are consistent with the aromatic and
aliphatic protons and carbons in the molecule.

e 1H NMR: The spectrum would characteristically show multiplets in the aromatic region
(approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet for the
methylene (-CHz-) protons adjacent to the nitrile group would be expected around 3.7 ppm.

e 13C NMR: The spectrum would display signals for the aromatic carbons, the ether-linked
carbons, the methylene carbon, and the nitrile carbon. The nitrile carbon (C=N) typically
appears around 117-120 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Phenoxyphenylacetonitrile would exhibit characteristic absorption
bands for its functional groups. A reference spectrum is available from the NIST WebBook.

C=N Stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm~1
for the nitrile group.

e C-O-C Stretch: A strong absorption band corresponding to the aryl ether linkage would be
present in the 1200-1250 cm~1 region.

e C-H Stretch (Aromatic): Peaks above 3000 cm~1 are characteristic of C-H bonds on the
aromatic rings.

e C-H Stretch (Aliphatic): Peaks just below 3000 cm~? correspond to the methylene C-H
bonds.
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e C=C Stretch (Aromatic): Several bands in the 1400-1600 cm~1 region are indicative of the
carbon-carbon bonds within the aromatic rings.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Phenoxyphenylacetonitrile is available in the
NIST Mass Spectrometry Data Center.[2]

e Molecular lon Peak (M*): A prominent molecular ion peak would be observed at m/z = 209,
corresponding to the molecular weight of the compound.

e Fragmentation Pattern.: Common fragmentation pathways would involve the loss of the
cyanide radical (-CN), cleavage of the ether bond, and fragmentation of the aromatic rings,
leading to characteristic fragment ions.

Experimental Protocols: Synthesis of 3-
Phenoxyphenylacetonitrile

The synthesis of 3-Phenoxyphenylacetonitrile can be achieved through several routes. A
common method involves the cyanation of 3-phenoxybenzyl halide. The following is a
representative experimental protocol adapted from established procedures for the synthesis of
related phenylacetonitriles.[4]

Reaction Scheme:

3-Phenoxybenzyl bromide + Sodium Cyanide - 3-Phenoxyphenylacetonitrile + Sodium
Bromide

Materials:

3-Phenoxybenzyl bromide

Sodium cyanide (NaCN)

Acetone (anhydrous)

Sodium iodide (Nal)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b179426?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/%283-phenoxyphenyl%29acetonitrile
https://www.benchchem.com/product/b179426?utm_src=pdf-body
https://www.benchchem.com/product/b179426?utm_src=pdf-body
https://www.benchchem.com/product/b179426?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV4P0576
https://www.benchchem.com/product/b179426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Benzene

e Anhydrous sodium sulfate

o Deionized water

Procedure:

e Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer,
a reflux condenser with a drying tube, and a nitrogen inlet, add finely powdered sodium
cyanide (1.5 moles), sodium iodide (catalytic amount), and anhydrous acetone (500 mL).

o Addition of Reactant: While stirring the suspension under a nitrogen atmosphere, add a
solution of 3-phenoxybenzyl bromide (1 mole) in anhydrous acetone (200 mL) dropwise over
30 minutes.

o Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction
progress using thin-layer chromatography (TLC). The reaction is typically complete within 16-
20 hours.

o Workup: After the reaction is complete, cool the mixture to room temperature and filter off the
inorganic salts. Wash the solid residue with acetone.

e Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure
using a rotary evaporator.

o Extraction: Dissolve the residual oil in benzene (300 mL) and wash with three portions of hot
water (100 mL each).

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
remove the benzene by distillation under reduced pressure.

o Purification: The crude 3-Phenoxyphenylacetonitrile can be purified by vacuum distillation
to yield the final product.

Safety Precautions: This procedure involves highly toxic sodium cyanide and flammable
solvents. All manipulations should be performed in a well-ventilated fume hood, and
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appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Applications in Drug Development and
Agrochemicals

3-Phenoxyphenylacetonitrile is a crucial building block in the synthesis of a variety of
commercially important compounds.[1]

o Pyrethroid Insecticides: It is a key intermediate in the production of synthetic pyrethroids
such as deltamethrin, cypermethrin, and fenvalerate.[5] These insecticides are widely used
in agriculture and public health due to their high efficacy against insects and relatively low
toxicity to mammals.[5]

¢ Pharmaceuticals: The molecule serves as a precursor for the synthesis of certain
pharmaceutical agents. For instance, it is used in the preparation of pyrimidine derivatives
that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an
enzyme implicated in various physiological processes.[1]

Logical Workflow: Synthesis of Pyrethroids

As 3-Phenoxyphenylacetonitrile does not have a known direct signaling pathway, the
following diagram illustrates its logical workflow as a key intermediate in the synthesis of
pyrethroid insecticides, a major application.

a-Cyano-3-phenoxybenzyl
Alcohol

3-Phenoxybenzaldehyde |[—H200e0000 gl 3. phenoxybenzyl Halide — —212tn

3-Phenoxyphenylacetonitrile

Pyrethroid Insecticide
(e.g., Deltamethrin)

Pyrethroid Acid Chloride

Click to download full resolution via product page

Caption: Synthetic pathway from 3-Phenoxybenzaldehyde to a Pyrethroid Insecticide.
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This workflow highlights the central role of 3-Phenoxyphenylacetonitrile in connecting
precursor molecules to the final active ingredients in widely used insecticidal products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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